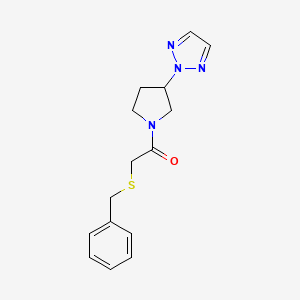

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone

描述

属性

IUPAC Name |

2-benzylsulfanyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c20-15(12-21-11-13-4-2-1-3-5-13)18-9-6-14(10-18)19-16-7-8-17-19/h1-5,7-8,14H,6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTVNRKFGAIYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a variety of methods, including the reduction of pyrrole derivatives or the cyclization of appropriate precursors.

Attachment of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.

Final Coupling Step: The final step involves coupling the triazole and pyrrolidine moieties with the benzylthio group through a suitable linker, often using amide or ester bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

化学反应分析

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted triazole derivatives.

科学研究应用

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential antimicrobial, antifungal, and anticancer properties. It may serve as a lead compound for the development of new drugs.

Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Chemical Biology: It is used as a tool compound to study the interactions between small molecules and biological macromolecules.

Industrial Applications:

作用机制

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The benzylthio group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrrolidine ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.

相似化合物的比较

Similar Compounds

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(phenylthio)ethanone: Similar structure but with a phenylthio group instead of a benzylthio group.

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(methylthio)ethanone: Similar structure but with a methylthio group instead of a benzylthio group.

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(ethylthio)ethanone: Similar structure but with an ethylthio group instead of a benzylthio group.

Uniqueness

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is unique due to the presence of the benzylthio group, which can enhance its lipophilicity and potentially improve its biological activity. The combination of the triazole and pyrrolidine rings also provides a unique scaffold for interaction with biological targets, making it a valuable compound for drug discovery and development.

生物活性

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is a synthetic compound featuring a triazole ring, a pyrrolidine ring, and a benzylthio group. Due to its unique structure, it has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The compound can be represented as follows:

This structure consists of:

- A triazole ring known for its role in various biological activities.

- A pyrrolidine moiety which contributes to the compound's interaction with biological targets.

- A benzylthio group that enhances lipophilicity and may improve bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity. For instance, compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation and microbial resistance.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrrolidine rings exhibit significant antimicrobial properties. For example:

- Antibacterial Studies : Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

Studies have shown that derivatives of triazole compounds can possess anticancer activity:

- Cell Line Studies : In vitro studies on cancer cell lines have indicated that these compounds can induce apoptosis and inhibit cell growth. For instance, a related triazole derivative exhibited IC50 values comparable to standard chemotherapeutic agents .

Synthesis and Evaluation

A series of experiments were conducted to synthesize this compound through multi-step organic reactions involving:

- Formation of the triazole ring via Huisgen cycloaddition.

- Coupling with pyrrolidine derivatives.

- Introduction of the benzylthio group through nucleophilic substitution reactions.

Following synthesis, the biological activities were evaluated using standard assays for antimicrobial and anticancer effects.

Data Table: Biological Activity Summary

| Biological Activity | Target Organisms/Cell Lines | IC50/Minimum Inhibitory Concentration |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL | |

| Anticancer | A431 (skin cancer) | <5 µM |

| Jurkat (leukemia) | <10 µM |

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone, and how are intermediates characterized?

- Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety .

- Step 2 : Introduction of the benzylthio group via nucleophilic substitution or thiol-ene reactions under inert conditions .

- Characterization : Intermediates are analyzed using NMR spectroscopy (¹H/¹³C) for structural confirmation and HPLC for purity assessment (>95% purity thresholds) .

Q. How can researchers confirm the three-dimensional conformation of this compound?

- Answer : X-ray crystallography is the gold standard for resolving 3D structures. For example, SHELX software (SHELXL for refinement) can analyze diffraction data to determine bond angles, torsion angles, and non-covalent interactions . If crystallization fails, NOESY NMR can infer spatial proximity of protons .

Q. What basic biological assays are suitable for initial activity screening?

- Answer : Start with enzyme inhibition assays (e.g., carbonic anhydrase-II) due to the triazole group’s known role in binding metalloenzymes . Use microbial growth inhibition assays (MIC values) for antimicrobial potential, leveraging the benzylthio group’s lipophilicity to enhance membrane permeability .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

- Answer :

- Case Study : If NMR suggests a planar triazole ring but X-ray shows puckering, perform DFT calculations (e.g., Gaussian 09) to model electronic environments and compare with experimental data .

- Method : Use variable-temperature NMR to assess dynamic effects (e.g., ring-flipping) that may obscure crystallographic observations .

- Cross-Validation : Combine mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Q. What strategies optimize reaction yields for introducing the benzylthio group under inert conditions?

- Answer :

- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to stabilize reactive intermediates .

- In-situ Monitoring : Use FT-IR spectroscopy to track thiol (–SH) disappearance at ~2550 cm⁻¹ .

Q. How do structural modifications (e.g., replacing benzylthio with phenyloxy) impact biological activity?

- Answer :

- SAR Study : Synthesize analogs (e.g., 2-(phenyloxy)ethanone derivatives) and compare IC₅₀ values in enzyme assays. For example, benzylthio’s sulfur atom may enhance hydrogen bonding vs. phenyloxy’s ether oxygen .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like cytochrome P450 .

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cell lines?

- Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .

- Metabolomics : Track changes in glutathione levels via LC-MS to assess oxidative stress induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。